Cas no 1689931-17-6 ((1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol)

(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol is a chiral organic compound featuring a bromothiophene core with an azido and hydroxyl functional group. The stereospecific (1R) configuration enhances its utility in asymmetric synthesis and pharmaceutical intermediates. The presence of a bromine atom at the 4-position of the thiophene ring allows for further functionalization via cross-coupling reactions, while the azide group offers versatility in click chemistry applications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its structural diversity and reactivity. Its well-defined stereochemistry ensures high selectivity in synthetic pathways, making it a reliable building block for complex organic frameworks.
(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol structure
1689931-17-6 structure
Product name:(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
CAS No:1689931-17-6
MF:C6H6BrN3OS
Molecular Weight:248.100338459015
CID:6424433
PubChem ID:107355597

(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
    • EN300-1147004
    • 1689931-17-6
    • インチ: 1S/C6H6BrN3OS/c7-4-1-6(12-3-4)5(11)2-9-10-8/h1,3,5,11H,2H2/t5-/m1/s1
    • InChIKey: FSVMGUPXHRDLNE-RXMQYKEDSA-N
    • SMILES: BrC1=CSC(=C1)[C@@H](CN=[N+]=[N-])O

計算された属性

  • 精确分子量: 246.94150g/mol
  • 同位素质量: 246.94150g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 197
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.8Ų
  • XLogP3: 2.4

(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1147004-2.5g
(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
1689931-17-6 95%
2.5g
$2071.0 2023-10-25
Enamine
EN300-1147004-0.5g
(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
1689931-17-6 95%
0.5g
$1014.0 2023-10-25
Enamine
EN300-1147004-1g
(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
1689931-17-6 95%
1g
$1057.0 2023-10-25
Enamine
EN300-1147004-10.0g
(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
1689931-17-6
10g
$5774.0 2023-06-09
Enamine
EN300-1147004-0.05g
(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
1689931-17-6 95%
0.05g
$888.0 2023-10-25
Enamine
EN300-1147004-0.25g
(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
1689931-17-6 95%
0.25g
$972.0 2023-10-25
Enamine
EN300-1147004-5g
(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
1689931-17-6 95%
5g
$3065.0 2023-10-25
Enamine
EN300-1147004-1.0g
(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
1689931-17-6
1g
$1343.0 2023-06-09
Enamine
EN300-1147004-5.0g
(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
1689931-17-6
5g
$3894.0 2023-06-09
Enamine
EN300-1147004-0.1g
(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol
1689931-17-6 95%
0.1g
$930.0 2023-10-25

(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol 関連文献

(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-olに関する追加情報

Comprehensive Overview of (1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol (CAS No. 1689931-17-6)

(1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol (CAS No. 1689931-17-6) is a chiral organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound features a thiophene ring substituted with a bromine atom at the 4-position and an azido group attached to an ethanol moiety. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and functional materials.

The compound's chirality is a critical aspect, as the (1R) configuration can influence its biological activity and interactions with other molecules. Researchers are increasingly interested in chiral compounds like (1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol due to their potential applications in asymmetric synthesis and drug discovery. The presence of the azido group also allows for versatile chemical transformations, such as click chemistry reactions, which are widely used in bioconjugation and polymer science.

In recent years, the demand for high-purity chiral intermediates like (1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol has surged, driven by advancements in precision medicine and targeted drug delivery systems. The compound's ability to serve as a building block for biologically active molecules has made it a focal point in academic and industrial research. For instance, its derivatives have been explored for their potential in treating neurological disorders and infectious diseases, aligning with current healthcare trends.

From a synthetic perspective, (1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol is often prepared via stereoselective reduction of corresponding ketones or through enzymatic resolution methods. These processes highlight the importance of green chemistry principles, which are increasingly prioritized in modern laboratories. The compound's bromothiophene moiety also contributes to its utility in organic electronics, where it can be incorporated into conductive polymers or light-emitting materials.

Market trends indicate a growing interest in specialty chemicals like (1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol, particularly in regions with robust pharmaceutical and biotechnology sectors. Suppliers are focusing on scalable synthesis methods to meet the demand while maintaining high enantiomeric purity. Additionally, the compound's compatibility with high-throughput screening platforms makes it a valuable asset in drug development pipelines.

For researchers and industry professionals, understanding the physicochemical properties of (1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol is essential. Its solubility, stability, and reactivity under various conditions are key factors in optimizing its applications. Recent studies have also explored its potential in catalysis and nanomaterial synthesis, further expanding its relevance in cutting-edge technologies.

In summary, (1R)-2-azido-1-(4-bromothiophen-2-yl)ethan-1-ol (CAS No. 1689931-17-6) is a versatile and highly sought-after compound in modern chemistry. Its applications span from drug discovery to advanced materials, reflecting the interdisciplinary nature of contemporary scientific research. As the demand for chiral intermediates and functionalized thiophenes continues to rise, this compound is poised to play a pivotal role in future innovations.

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